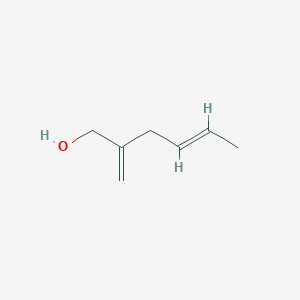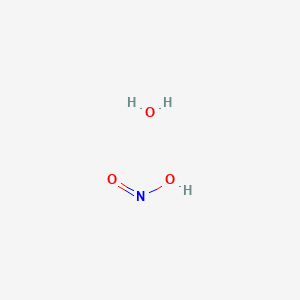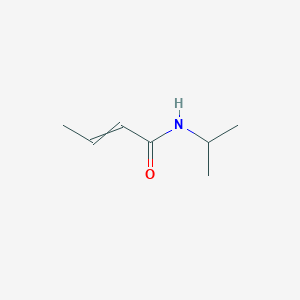
N-(Propan-2-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Propan-2-yl)but-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH2) attached to a but-2-enyl chain with an isopropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize N-(Propan-2-yl)but-2-enamide involves the reaction of but-2-enoic acid with isopropylamine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrially, the compound can be produced through a similar amidation process, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(Propan-2-yl)but-2-enamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Applications De Recherche Scientifique
Chemistry:
- N-(Propan-2-yl)but-2-enamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology:
- The compound has potential applications in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine:
- Research is ongoing to explore the use of this compound in drug development, particularly as a precursor for the synthesis of therapeutic agents.
Industry:
- In the industrial sector, the compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which N-(Propan-2-yl)but-2-enamide exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amide functional group. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
N-(Propan-2-yl)prop-2-enamide: This compound is structurally similar but lacks the but-2-enyl chain, which can result in different chemical and biological properties.
N-(Propan-2-yl)butanamide: This compound has a saturated butanamide chain instead of the unsaturated but-2-enamide chain, affecting its reactivity and applications.
Uniqueness:
- N-(Propan-2-yl)but-2-enamide is unique due to the presence of both an isopropyl group and an unsaturated but-2-enyl chain. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
67617-61-2 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
N-propan-2-ylbut-2-enamide |
InChI |
InChI=1S/C7H13NO/c1-4-5-7(9)8-6(2)3/h4-6H,1-3H3,(H,8,9) |
Clé InChI |
PMYOYDPRILKMKB-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


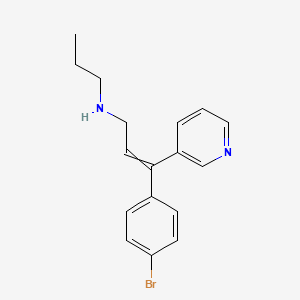

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
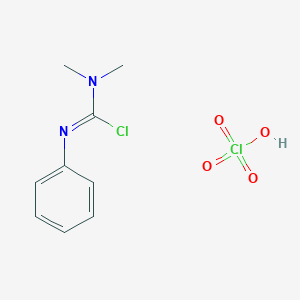
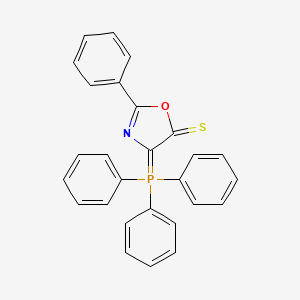
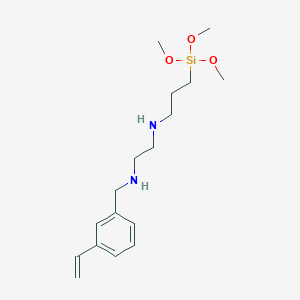
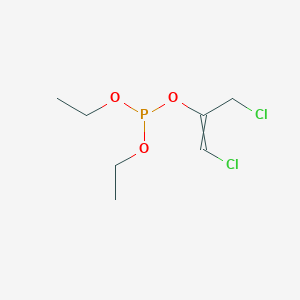
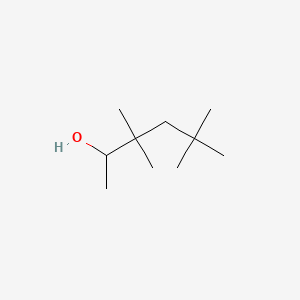
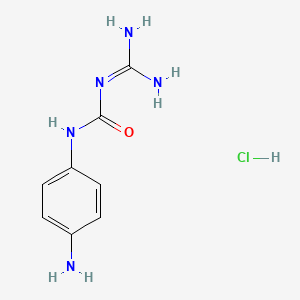
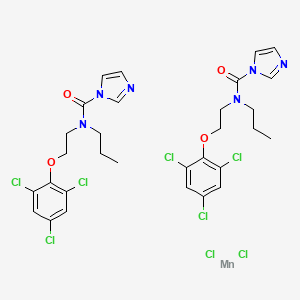
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)
